

# An In-depth Technical Guide to 2-Hydroxy-7-methylquinoline-3-carbaldehyde

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## Compound of Interest

Compound Name: 2-Hydroxy-7-methylquinoline-3-carbaldehyde

Cat. No.: B1332489

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization, synthesis, and potential biological significance of **2-Hydroxy-7-methylquinoline-3-carbaldehyde**. The information is tailored for professionals in the fields of chemical research and drug development, presenting key data in a structured and accessible format.

## Core Characterization Data

**2-Hydroxy-7-methylquinoline-3-carbaldehyde**, also known by its IUPAC name 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, is a quinolinone derivative with the molecular formula  $C_{11}H_9NO_2$ . Below is a summary of its key physical and chemical properties.

Property	Value
Molecular Formula	$C_{11}H_9NO_2$
Molecular Weight	187.19 g/mol
IUPAC Name	7-methyl-2-oxo-1H-quinoline-3-carbaldehyde
CAS Number	80231-41-0
Appearance	Expected to be a solid at room temperature

## Spectroscopic Data

The following tables present the expected spectroscopic data for **2-Hydroxy-7-methylquinoline-3-carbaldehyde** based on its chemical structure and data from analogous compounds.

### <sup>1</sup>H NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~11.5	br s	1H	N-H (amide)
~10.2	s	1H	-CHO (aldehyde)
~8.5	s	1H	H-4 (vinyl)
~7.8	d	1H	H-5
~7.3	s	1H	H-8
~7.1	d	1H	H-6
~2.4	s	3H	-CH <sub>3</sub> (methyl)

### <sup>13</sup>C NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Assignment
~190	-CHO (aldehyde)
~162	C=O (amide)
~145	C-4
~140	C-7
~138	C-8a
~128	C-5
~125	C-6
~120	C-4a
~118	C-8
~115	C-3
~21	-CH <sub>3</sub> (methyl)

## IR Spectral Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3200-3000	Medium	N-H Stretch
2850, 2750	Weak	C-H Stretch (aldehyde)
1680-1660	Strong	C=O Stretch (amide)
1650-1630	Strong	C=O Stretch (aldehyde)
1600-1450	Medium	C=C Stretch (aromatic)

## Mass Spectrometry Data (Predicted)

m/z	Interpretation
187	[M] <sup>+</sup> (Molecular ion)
186	[M-H] <sup>+</sup>
158	[M-CHO] <sup>+</sup>
130	[M-CHO-CO] <sup>+</sup>

## Experimental Protocols

The synthesis of **2-Hydroxy-7-methylquinoline-3-carbaldehyde** can be achieved through a two-step process involving a Vilsmeier-Haack reaction followed by hydrolysis.

### Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

- **Reagent Preparation:** In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.
- **Vilsmeier Reagent Formation:** Add phosphorus oxychloride (POCl<sub>3</sub>) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture for an additional 30-60 minutes at 0 °C to form the Vilsmeier reagent.
- **Reaction with Acetanilide:** Dissolve 4-methylacetanilide in a minimal amount of dry DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
- **Reaction Progression:** After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-90 °C. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, pour the mixture onto crushed ice with vigorous stirring. The crude 2-chloro-7-methylquinoline-3-carbaldehyde will precipitate.
- **Purification:** Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

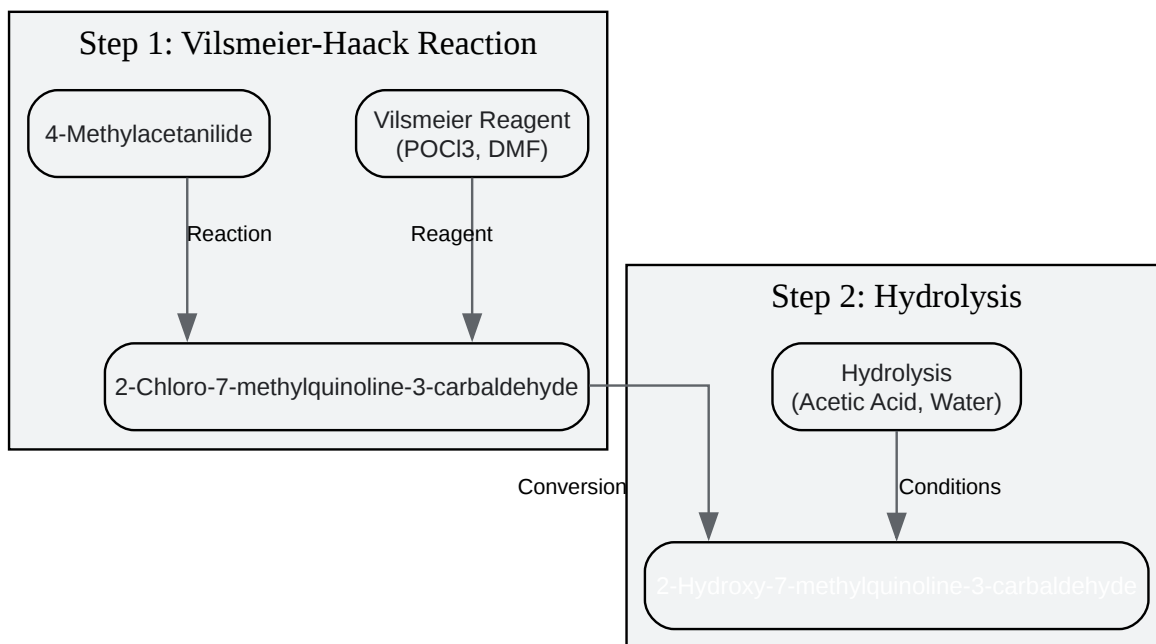
## Synthesis of 2-Hydroxy-7-methylquinoline-3-carbaldehyde (Hydrolysis)

- **Reaction Setup:** In a round-bottom flask, dissolve the synthesized 2-chloro-7-methylquinoline-3-carbaldehyde in a mixture of glacial acetic acid and water (e.g., 70% acetic acid).
- **Hydrolysis:** Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.
- **Product Isolation:** Cool the reaction mixture to room temperature. The product, **2-Hydroxy-7-methylquinoline-3-carbaldehyde**, will precipitate out of the solution.
- **Purification:** Collect the solid by filtration, wash with water, and dry under vacuum to yield the final product.

## Visualizations

### Synthetic Workflow

The following diagram illustrates the two-step synthesis of **2-Hydroxy-7-methylquinoline-3-carbaldehyde**.

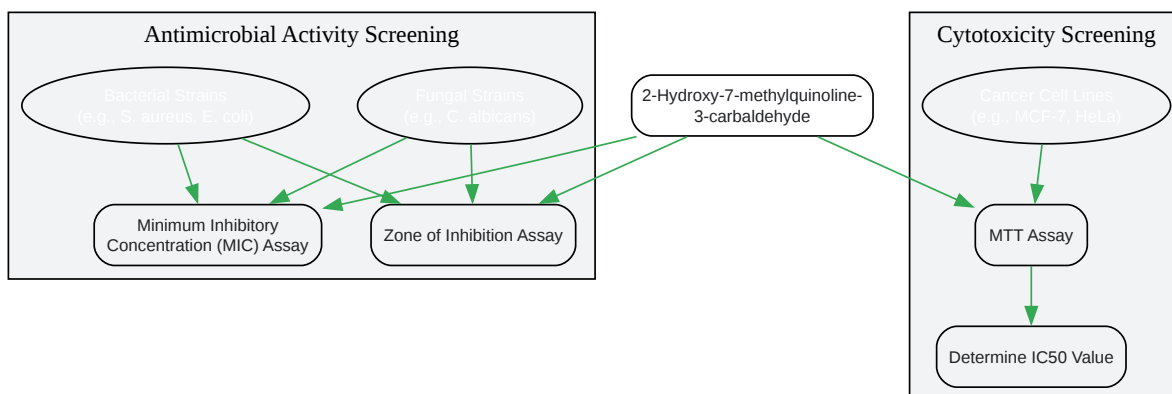


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Synthetic pathway for **2-Hydroxy-7-methylquinoline-3-carbaldehyde**.

## Biological Activity Screening Workflow

Quinolinone derivatives are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.<sup>[1][2][3][4][5][6][7][8][9]</sup> The following diagram outlines a general workflow for screening the biological activity of **2-Hydroxy-7-methylquinoline-3-carbaldehyde**.



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